molecular formula C10H10ClN3S B13345194 2-(5-Chlorothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine

2-(5-Chlorothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine

Cat. No.: B13345194
M. Wt: 239.73 g/mol
InChI Key: DSCIVGXDKZOEJX-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine is a synthetic chemical compound designed for research applications, particularly in the field of oncology and medicinal chemistry. It features a pyrimidin-4-amine core, a privileged structure in drug discovery known for its diverse pharmacological properties. The 5-chlorothiophene moiety is a common heterocyclic component in the design of bioactive molecules, often contributing to target binding and influencing the compound's physicochemical properties . The aminopyrimidine scaffold is a key pharmacophore found in numerous approved therapeutic agents and experimental compounds, especially in oncology . This structure is known to interact with a variety of cellular targets. For instance, pyrimidine-based molecules have been developed as potent inhibitors of critical kinases and epigenetic regulators involved in cancer cell proliferation and survival, such as PI3K, BRD4, and PLK1 . Research on analogous compounds has demonstrated mechanisms of action that include inducing cell cycle arrest (e.g., at the S or G2/M phase) and promoting apoptosis in cancer cells by modulating the expression of key proteins like Bax, Bcl-2, p53, and caspase-3 . The structural features of this compound suggest its potential utility as a valuable intermediate for synthesizing more complex derivatives or as a lead compound for investigating novel biological pathways in cancer research. This product is intended for research purposes by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C10H10ClN3S

Molecular Weight

239.73 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine

InChI

InChI=1S/C10H10ClN3S/c1-5-6(2)13-10(14-9(5)12)7-3-4-8(11)15-7/h3-4H,1-2H3,(H2,12,13,14)

InChI Key

DSCIVGXDKZOEJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1N)C2=CC=C(S2)Cl)C

Origin of Product

United States

Preparation Methods

Guanidine-based Synthesis

Reagents Conditions Product
Guanidine nitrate, 5-Chlorothiophene-2-carbaldehyde, KOH Ethanol, reflux, 24 hours Pyrimidine-2-amine derivatives

This method is inspired by the synthesis of diheteroarylpyrimidine-2-amines, where guanidine nitrate reacts with chalcones in an ethanolic solution of potassium hydroxide.

Cyanamide-based Synthesis

Reagents Conditions Intermediate Final Product
Aniline derivative, Cyanamide, Aqueous acid pH 1.2-5.0, then pH 5.0-12.0 with acetylacetone Phenylguanidinium salt Pyrimidine derivatives

This approach is similar to the synthesis of pyrimethanil, involving the reaction of aniline with cyanamide followed by acetylacetone in a one-pot process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Thiophene Chlorine

The 5-chloro substituent on the thiophene ring undergoes substitution reactions with nucleophiles (e.g., amines, alkoxides) under basic conditions.

Reagents/Conditions Products Key Observations
Primary/secondary amines, K₂CO₃, DMF, 80–100°C2-(5-(Alkyl/aryl amino)thiophen-2-yl)-5,6-dimethylpyrimidin-4-amineRegioselective substitution at the thiophene chlorine due to electron-withdrawing effects of the pyrimidine .
Sodium methoxide/ethanol, reflux2-(5-methoxythiophen-2-yl)-5,6-dimethylpyrimidin-4-amineMethoxy group introduced via alkoxyde nucleophile; polar aprotic solvents enhance reactivity .

Oxidation of the Thiophene Ring

The thiophene sulfur can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents.

Reagents/Conditions Products Key Observations
H₂O₂ (30%), AcOH, 50°C2-(5-chlorothiophene-1-oxide-2-yl)-5,6-dimethylpyrimidin-4-amineSelective oxidation without pyrimidine ring modification .
mCPBA, DCM, 0°C to RT2-(5-chlorothiophene-1,1-dioxide-2-yl)-5,6-dimethylpyrimidin-4-amineOver-oxidation to sulfone possible with excess reagent.

Functionalization of the Pyrimidine Amino Group

The primary amine at position 4 of the pyrimidine participates in acylation, alkylation, and condensation reactions.

Reaction Type Reagents/Conditions Products
Acylation Acetyl chloride, pyridine, RT2-(5-chlorothiophen-2-yl)-5,6-dimethylpyrimidin-4-acetamide
Schiff Base Formation Aromatic aldehydes, ethanol, ΔImine derivatives with R-C=N-pyrimidine linkage .
Mitsunobu Reaction Alcohols, DIAD, PPh₃, THFN-alkylated products with retained stereochemistry .

Electrophilic Aromatic Substitution on the Pyrimidine Ring

The electron-rich pyrimidine ring undergoes electrophilic substitution, though steric hindrance from methyl groups limits reactivity at positions 5 and 6.

Reagents/Conditions Products Regioselectivity
HNO₃, H₂SO₄, 0°CNitration at position 2 or 4Methyl groups direct nitration to less hindered positions .
SO₃, DCE, 80°CSulfonation at position 2Steric effects favor substitution away from methyl groups .

Cross-Coupling Reactions

The amine and halogenated thiophene enable palladium-catalyzed coupling reactions.

Reaction Type Reagents/Conditions Products
Buchwald–Hartwig Amination Pd(dba)₂, Xantphos, aryl halides, ΔN-aryl derivatives with extended conjugation .
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, dioxane, ΔBiaryl systems via thiophene halogen substitution .

Reductive Transformations

Selective reduction of functional groups is achievable under controlled conditions.

Reagents/Conditions Products Notes
H₂, Pd/C, ethanol, RT2-(5-chlorothiophen-2-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-aminePartial reduction of the pyrimidine ring .
NaBH₄, MeOH, 0°CNo reactionAmino group remains intact; methyl groups stabilize the ring against reduction .

Mechanistic Insights and Challenges

  • Steric Effects : The 5,6-dimethyl groups on the pyrimidine hinder electrophilic substitution at adjacent positions, favoring reactivity at the 2- and 4-positions .

  • Electronic Effects : The electron-donating amine activates the pyrimidine ring toward electrophiles but deactivates the thiophene toward further substitution .

  • Competing Pathways : Over-oxidation of thiophene or over-alkylation of the amine requires careful stoichiometric control .

Scientific Research Applications

2-(5-Chlorothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by binding to viral enzymes or interfere with cell signaling pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrimidine derivatives, focusing on substituents, molecular features, and crystallographic data where available.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features Notable Properties/Interactions
2-(5-Chlorothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine C₁₀H₁₁ClN₃S 240.5 5,6-dimethylpyrimidine, 5-chlorothiophen-2-yl Thiophene ring, dual methyl groups Potential sulfur-mediated interactions
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine C₁₈H₁₇ClN₄ 324.8 Phenethyl, pyridinyl, chloro, methyl Pyridine and phenethyl groups High lipophilicity due to bulky substituents
4,6-Dichloro-5-methoxypyrimidine C₅H₄Cl₂N₂O 199.0 Cl (4,6), OMe (5) Electron-withdrawing Cl and donating OMe Cl···N interactions in crystal packing
4-Chloro-5-iodo-6-methylpyrimidin-2-amine C₅H₅ClIN₃ 269.4 Cl, I, methyl Halogen-rich substituents Iodine may enhance reactivity

Structural Analysis

Substituent Effects
  • The dual methyl groups on the pyrimidine ring may enhance steric bulk and lipophilicity.
  • Pyridine Analogs () : The pyridinyl and phenethyl substituents increase molecular weight and hydrophobicity compared to the target compound. Pyridine’s nitrogen atom may participate in hydrogen bonding, unlike thiophene’s sulfur.
  • Halogenated Derivatives () : Compounds like 4,6-dichloro-5-methoxypyrimidine exhibit Cl···N intermolecular interactions (3.09–3.10 Å), stabilizing crystal lattices. The iodine-substituted analog may show unique reactivity due to iodine’s polarizability.
Electronic Properties
  • The target compound’s thiophene is electron-rich, while pyridine () is electron-deficient. This contrast affects charge distribution and dipole moments.

Crystallographic Insights

  • Software Tools : Structural determinations of analogs often rely on software like SHELX , Mercury (for visualization and packing analysis) , and ORTEP-3 (thermal ellipsoid plots) .
  • Crystal Packing : highlights Cl···N interactions in halogenated pyrimidines, which stabilize 3D frameworks . The target compound’s thiophene may instead engage in S···π or C–H···S interactions, though experimental data are needed.

Hypothetical Physicochemical Properties

  • Solubility : The target compound’s thiophene and methyl groups may reduce aqueous solubility compared to polar analogs like 4,6-dichloro-5-methoxypyrimidine .
  • Lipophilicity : The phenethyl group in ’s compound likely increases logP values, enhancing membrane permeability but reducing solubility.

Biological Activity

2-(5-Chlorothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine, with the CAS number 1247579-90-3, is a heterocyclic compound notable for its potential biological activities. This compound features a pyrimidine ring substituted with a chlorothiophene moiety, which may enhance its interaction with biological targets. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry.

  • Molecular Formula : C10H10ClN3S
  • Molecular Weight : 239.73 g/mol
  • Purity : Minimum 95% .

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in disease processes. The presence of the chlorothiophene group may enhance lipophilicity and facilitate cell membrane penetration, potentially leading to increased efficacy in biological systems.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been tested against several cancer cell lines, showing varying degrees of cytotoxicity.

Cell Line IC50 (μM) Comments
KB-31>2.815Drug-sensitive human epidermoid carcinoma
KB-85112.496Multi-drug resistant subline, overexpressing P-glycoprotein

These findings suggest that the compound may be effective against both sensitive and resistant cancer cells, indicating a potential for development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have also evaluated the antimicrobial activity of this compound. It has shown effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still required for comprehensive understanding.

Case Studies

  • Study on Cytotoxicity : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic activity of various pyrimidine derivatives, including this compound. The results demonstrated that structural modifications significantly influenced cytotoxicity against different cancer cell lines .
  • Synthesis and Structure-Activity Relationship (SAR) : Research focusing on SAR has identified that modifications to the thiophene and pyrimidine rings can enhance biological activity. The introduction of electron-withdrawing groups like chlorine can increase the compound's potency by improving binding affinity to target proteins .

Q & A

Q. What are the recommended methods for synthesizing 2-(5-Chlorothiophen-2-yl)-5,6-dimethylpyrimidin-4-amine?

Methodological Answer: The compound can be synthesized via catalytic cross-coupling or substitution reactions. For example, Bi(OTf)₃ and Fe(ClO₄)₃ catalysts have been used in analogous thiophene-containing pyrimidine syntheses to achieve moderate yields (40–60%). Reaction optimization should focus on solvent choice (e.g., methanol), temperature control (room temperature to 60°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Analytical techniques like TLC (Rf ~0.56) and melting point analysis (46–49°C) are critical for purity validation .

Example Reaction Conditions (Adapted from ):

Catalyst SystemSolventTemperatureYieldRf Value
Bi(OTf)₃ + Fe(ClO₄)₃MethanolRT55%0.56

Q. How is the crystal structure of this compound determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization: Slow evaporation of saturated solutions in solvents like dichloromethane/hexane.
  • Data Collection: Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 293 K.
  • Structure Solution: Employ SHELXD for phase problem resolution and SHELXL for refinement. Anisotropic displacement parameters and hydrogen bonding networks should be modeled. R values <0.05 indicate high reliability .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation exposure.
  • Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste.
  • Storage: Refrigerate (2–8°C) in sealed containers under inert atmosphere to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic refinement (e.g., high R-factors or twinning)?

Methodological Answer:

  • Twinning: Use SHELXL’s twin refinement (TWIN/BASF commands) for pseudo-merohedral twinning.
  • Disorder Modeling: Apply PART/SUMP restraints for flexible substituents (e.g., methyl groups).
  • High-Resolution Data: Collect data to at least 0.8 Å resolution to resolve electron density ambiguities. Cross-validation via R-free (Δ <5% from R-work) ensures model robustness .

Q. What strategies optimize synthetic yield for derivatives of this compound?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., Bi(OTf)₃) or transition metals (e.g., Pd for cross-couplings).
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes vs. 24 hours) and improve regioselectivity.
  • Protecting Groups: Use tert-butoxycarbonyl (Boc) for amine protection to minimize side reactions .

Q. How do intermolecular interactions influence the compound’s solid-state properties?

Methodological Answer: Analyze hydrogen bonding (e.g., N–H⋯N, C–H⋯π) and π-π stacking using Mercury or OLEX2. For example:

  • Hydrogen Bonds: N4–H4⋯N5 interactions (2.1 Å) stabilize six-membered rings.
  • C–H⋯π Interactions: Methyl groups (C61) interact with fluorinated aryl rings (distance ~3.5 Å), contributing to crystal packing .

Example Intermolecular Distances (From ):

Interaction TypeDistance (Å)Symmetry Code
C61–H⋯O5 (Methoxy)2.8x, -y+1, z-½
C61–H⋯C41 (Fluorophenyl)3.5-x+½, -y+3/2, -z+1

Q. What computational methods predict the compound’s reactivity or spectroscopic properties?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to optimize geometries (B3LYP/6-31G*) and calculate NMR chemical shifts (Δδ <0.5 ppm vs. experimental).
  • Molecular Dynamics (MD): Simulate solvation effects in DMSO or water (AMBER force field).
  • TD-DFT: Predict UV-Vis spectra (λmax ~280 nm for pyrimidine absorption) .

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